REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]([F:9])([F:8])[F:7])C.O.[NH2:12][NH2:13]>>[F:7][C:6]([F:9])([F:8])[CH2:5][C:4]([NH:12][NH2:13])=[O:3] |f:1.2|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
C(C)OC(CC(F)(F)F)=O
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Name
|
|
Quantity
|
1.2 g
|
Type
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reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
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1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
the residue was treated with toluene (100 ml×3)
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Name
|
|
Type
|
|
Smiles
|
FC(CC(=O)NN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |